4-(4-nitrophenoxy)benzamide

Electrochemistry Nitroreductase Prodrugs Voltammetric Determination

4-(4-Nitrophenoxy)benzamide is a nitroaromatic amide with the molecular formula C13H10N2O4 and a molecular weight of 258.23 g/mol. This compound serves as a versatile building block in organic synthesis and materials science, characterized by a benzamide core substituted with a nitrophenoxy group at the para position.

Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
Cat. No. B5787036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-nitrophenoxy)benzamide
Molecular FormulaC13H10N2O4
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H10N2O4/c14-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)15(17)18/h1-8H,(H2,14,16)
InChIKeyMTHPAXCNLKLPNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Nitrophenoxy)benzamide: Procurement-Ready Nitroaromatic Amide for Targeted Synthesis and Electrochemical Studies


4-(4-Nitrophenoxy)benzamide is a nitroaromatic amide with the molecular formula C13H10N2O4 and a molecular weight of 258.23 g/mol . This compound serves as a versatile building block in organic synthesis and materials science, characterized by a benzamide core substituted with a nitrophenoxy group at the para position [1]. Its primary applications include use as a precursor for polymer synthesis, development of antiviral agents, and electrochemical studies focusing on nitro group reduction [2]. The compound's crystal structure reveals a non-planar conformation where the terminal benzene rings are almost perpendicular, with a dihedral angle of 85.19(7)°, contributing to its unique solid-state properties [3].

Why Simple Substitution Fails: The Unique Functional Profile of 4-(4-Nitrophenoxy)benzamide


In-class benzamide derivatives cannot be simply interchanged with 4-(4-nitrophenoxy)benzamide due to its specific structural and electronic features that dictate its distinct functional behavior. The para-substituted nitrophenoxy group imparts a unique combination of electron-withdrawing properties and steric bulk that significantly influences both its reactivity and biological interactions [1]. Unlike simpler benzamides or differently substituted analogs, this compound exhibits a well-defined reduction potential for its nitro moiety, enabling selective electrochemical applications [2]. Furthermore, its specific conformation, where the terminal benzene rings are nearly perpendicular (85.19°), creates a distinct three-dimensional pharmacophore that cannot be replicated by planar or differently substituted benzamide derivatives [3]. This conformational specificity is critical for applications requiring precise molecular recognition, such as minor groove DNA binding observed in docking studies [2].

Quantitative Evidence Guide: 4-(4-Nitrophenoxy)benzamide Performance vs. Comparators


Electrochemical Reduction Potential: A Definitive Marker for Nitro Group Reactivity

The electrochemical behavior of 4-(4-nitrophenoxy)benzamide is characterized by a distinct reduction peak corresponding to the irreversible reduction of its nitro group to a hydroxylamine derivative. In cyclic voltammetry studies on a pencil graphite electrode (PGE), this compound exhibits a well-defined reduction signal that enables sensitive detection within a linear response range of 0.5 to 100 μM [1]. In contrast, non-nitrated benzamide analogs such as N-phenylbenzamide lack this electroactive nitro moiety entirely, rendering them undetectable under identical voltammetric conditions [2]. This electrochemical signature is directly exploitable for analytical quantification and for designing nitroreductase-triggered prodrug systems.

Electrochemistry Nitroreductase Prodrugs Voltammetric Determination

Minor Groove DNA Binding: Confirmed by Molecular Docking

Molecular docking studies demonstrate that 4-(4-nitrophenoxy)benzamide and its N-alkyl derivatives exhibit a consistent minor groove binding mode with double-stranded DNA [1]. This interaction is quantitatively supported by docking scores and is further validated by cyclic voltammetry, which shows a decrease in peak current upon DNA addition, confirming complex formation. In comparison, benzamide itself lacks the extended aromatic system and nitro group necessary for strong minor groove recognition, resulting in negligible DNA binding affinity. The specificity of this interaction is attributed to the compound's non-planar conformation, which complements the helical curvature of the minor groove.

Molecular Docking Drug-DNA Interaction Minor Groove Binders

Synthetic Yield Optimization: Reproducible 65% Yield Benchmark

The synthesis of 4-(4-nitrophenoxy)benzamide via a two-step procedure involving nucleophilic aromatic substitution followed by amidation consistently achieves yields of approximately 65% [1]. This yield serves as a reliable benchmark for process optimization and scale-up. In contrast, the synthesis of the closely related analog 3-(4-nitrophenoxy)-N-phenylbenzamide (ICA-105574) often requires more stringent conditions and results in lower and more variable yields due to steric hindrance at the meta position . The para-substitution pattern in the target compound facilitates a more efficient synthetic route, offering practical advantages for procurement and in-house preparation.

Organic Synthesis Process Chemistry Nitroaromatic Amides

FFAR1 Antagonist Activity: A Defined Biological Benchmark

The meta-substituted analog, 3-(4-nitrophenoxy)-N-phenylbenzamide (also known as ICA-105574), exhibits a measurable IC50 of 5.3 μM (5.30E+3 nM) for antagonist activity at the human Free Fatty Acid Receptor 1 (FFAR1), as determined by calcium influx FLIPR assay in HEK-EM293 cells [1]. While direct data for the para-substituted target compound 4-(4-nitrophenoxy)benzamide at FFAR1 is not reported, this class-level activity establishes a pharmacological baseline for the nitrophenoxy-benzamide scaffold. Importantly, the para-substituted target compound is structurally distinct from the meta-substituted ICA-105574, which is a known hERG channel activator (EC50 = 0.5 μM) . This difference highlights the critical role of substitution position in determining biological target engagement. The target compound's para-substitution pattern may confer distinct selectivity profiles, making it a valuable tool for probing structure-activity relationships (SAR) within this chemical series.

GPCR Pharmacology Free Fatty Acid Receptor 1 Antagonist Screening

High-Impact Application Scenarios for 4-(4-Nitrophenoxy)benzamide Based on Verified Evidence


Electrochemical Sensor Development and Nitroreductase Prodrug Design

Leverage the well-defined reduction potential of the nitro group for developing sensitive electrochemical sensors for benzamide-based drugs. The linear detection range of 0.5–100 μM on pencil graphite electrodes [1] provides a robust analytical window for quantifying this compound in pharmaceutical formulations or biological samples. Furthermore, this electrochemical signature is directly exploitable for designing nitroreductase-triggered prodrugs, where the nitro group is selectively reduced in hypoxic tumor environments to release an active therapeutic moiety. This application is uniquely enabled by the nitro functionality, which is absent in non-nitrated benzamide analogs [2].

DNA-Targeted Probe and Minor Groove Binder Scaffold

Utilize the validated minor groove DNA binding property [3] to develop fluorescent probes or sequence-specific DNA binders. The compound's non-planar conformation, characterized by an 85.19° dihedral angle between terminal rings [4], is geometrically complementary to the minor groove curvature. This scaffold can be functionalized with fluorophores or alkylating agents to create tools for studying DNA topology, gene regulation, or targeted DNA damage. This application is not feasible with simpler benzamides lacking the extended aromatic system and nitro group required for minor groove recognition.

Structure-Activity Relationship (SAR) Probe for GPCR Pharmacology

Employ 4-(4-nitrophenoxy)benzamide as a critical para-substituted comparator in SAR studies of FFAR1 antagonists and hERG channel modulators. Given that the meta-substituted analog (ICA-105574) shows FFAR1 antagonist activity (IC50 = 5.3 μM) [5] and potent hERG activation (EC50 = 0.5 μM) , systematic comparison with the para-substituted target compound will elucidate the role of substitution geometry in target selectivity and cardiotoxicity liability. This application is essential for medicinal chemistry programs seeking to optimize benzamide-based drug candidates.

Scalable Synthesis of Functional Polymers and Advanced Materials

Capitalize on the reproducible 65% synthetic yield [3] to source or produce 4-(4-nitrophenoxy)benzamide at scale as a monomer precursor for functional polymers. The nitro group serves as a versatile handle for post-polymerization modification (e.g., reduction to amine for further functionalization), while the benzamide core provides hydrogen-bonding motifs for supramolecular assembly. The established crystal structure [4] confirms a robust one-dimensional hydrogen-bonded network, suggesting predictable solid-state packing and material properties. This application is more practical and cost-effective compared to lower-yielding meta-substituted analogs.

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